molecular formula C14H13BrO6 B3473587 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3473587
M. Wt: 357.15 g/mol
InChI Key: RANQPDSOGPNHHG-UHFFFAOYSA-N
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Description

This compound belongs to the class of Meldrum’s acid derivatives, characterized by a 1,3-dioxane-4,6-dione core substituted with a methylidene group attached to a functionalized aryl ring. The target molecule features a 3-bromo-4-hydroxy-5-methoxyphenyl substituent, which confers distinct electronic and steric properties. Such derivatives are frequently employed as intermediates in synthesizing bioactive molecules, including quinolones and heterocyclic compounds with antimicrobial or kinase-inhibitory activity .

Properties

IUPAC Name

5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO6/c1-14(2)20-12(17)8(13(18)21-14)4-7-5-9(15)11(16)10(6-7)19-3/h4-6,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANQPDSOGPNHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-5-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target: 5-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 3-Br, 4-OH, 5-OCH₃ on phenyl C₁₄H₁₃BrO₆* ~358.1 (estimated) Potential intermediate for quinolones; polar due to hydroxyl group.
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Br, 4-OCH₃ on phenyl C₁₄H₁₃BrO₅ 341.15 Lower polarity (no -OH); storage requires inert conditions.
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Cl, 4-NO₂ on anilino C₁₃H₁₀ClN₂O₆ 340.7 High reactivity (electron-withdrawing NO₂); used in quinolone synthesis.
5-{[5-(2-Methoxyphenyl)furyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 2-OCH₃ on phenyl-furan hybrid C₁₈H₁₆O₆ 352.3 Enhanced π-conjugation from furan; potential optoelectronic applications.
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3-F on anilino C₁₃H₁₁FNO₄ 264.2 Increased polarity (F atom); studied via X-ray/DFT for bond-order analysis.

*Hypothetical formula based on structural analogs.

Physicochemical and Electronic Properties

  • Polarity and Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to analogs lacking -OH (e.g., ’s 2-bromo-4-methoxy derivative) .
  • Electronic Effects : The 3-bromo-4-hydroxy-5-methoxyphenyl group combines electron-withdrawing (-Br) and electron-donating (-OH, -OCH₃) substituents, creating a unique electronic profile. This contrasts with the strongly electron-withdrawing nitro group in ’s compound, which may reduce stability under basic conditions .

Key Research Findings

Substituent Position Matters : The 3-bromo-4-hydroxy-5-methoxy substitution pattern (target) offers a balance of electronic effects distinct from 2-bromo-4-methoxy () or nitro-substituted () analogs, impacting reactivity and bioactivity .

Synthetic Challenges : Brominated derivatives often require stringent conditions for regioselectivity, as seen in ’s low yield (24%) for indenylidene Meldrum’s acid derivatives .

Analytical Characterization : X-ray crystallography () and NMR () are critical for confirming the planar geometry of the methylidene group and substituent orientation .

Biological Activity

The compound 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant findings from recent studies.

The molecular formula of the compound is C17H18BrO4C_{17}H_{18}BrO_4, and it features a dioxane ring that contributes to its stability and reactivity. The presence of bromine and methoxy groups suggests possible interactions with biological targets.

Antioxidant Properties

Recent studies have indicated that compounds similar to 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant antioxidant activity. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The agar well diffusion method revealed varying degrees of antibacterial activity against clinically isolated strains, indicating its potential as a therapeutic agent .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several derivatives of the compound using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a strong correlation between the presence of hydroxyl groups and enhanced antioxidant activity.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A8590
Compound B7883
Target Compound92 95

Study 2: Antimicrobial Efficacy

Another study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the target compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

The proposed mechanism for the biological activity of 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to donate hydrogen atoms to free radicals, thus stabilizing them. Additionally, the bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound is synthesized via a two-step condensation reaction. First, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is prepared by reacting malonic acid with acetic anhydride and propan-2-one under sulfuric acid catalysis. The intermediate is then condensed with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ethanol. Crystallization using a petroleum ether/ethyl acetate mixture yields pure product .
  • Key Conditions :

StepReagents/ConditionsYield
1H₂SO₄, 303 K, 2 h~75%
2Ethanol, RT, slow evaporation~65%

Q. How is the compound characterized structurally, and what conformational features are critical?

  • Methodological Answer : Characterization employs NMR (¹H/¹³C), IR (C=O stretch at ~1750 cm⁻¹), and mass spectrometry. X-ray crystallography reveals the 1,3-dioxane ring adopts an envelope conformation, with the dimethyl-substituted C4 atom as the flap. Weak C–H···O hydrogen bonds stabilize the crystal lattice .

Q. What are the primary chemical reactions exhibited by this compound?

  • Methodological Answer :

  • Substitution : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions.
  • Oxidation : The phenolic -OH group can be oxidized to a quinone using KMnO₄ or DDQ.
  • Cycloaddition : The exo-methylene group participates in [4+2] Diels-Alder reactions with dienes .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

  • Methodological Answer : Solvent-free microwave-assisted synthesis reduces reaction time and improves yield. For example, replacing ethanol with PEG-400 as a green solvent enhances atom economy. Catalytic iodine (10 mol%) under 80°C microwave irradiation achieves >85% yield in 30 minutes .

Q. What mechanistic insights explain regioselectivity in substitution reactions at the bromine site?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) show the bromine’s position ortho to the electron-withdrawing dioxane ring directs nucleophilic attack. Kinetic studies (Eyring plot) reveal activation energy differences between para- and meta-substituted byproducts, favoring para substitution .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., Cl, F, NO₂ at the 3-position).
  • Step 2 : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
  • Step 3 : Correlate logP (HPLC) and IC₅₀ values to identify hydrophobicity-activity trends.
  • Example Data :
SubstituentIC₅₀ (μM, MCF-7)logP
Br12.32.1
Cl8.71.9
NO₂4.21.5

Q. What computational strategies predict biological target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding poses. MD simulations (AMBER) over 100 ns validate stability of the ligand-receptor complex. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility : Validate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Purity Analysis : Use HPLC-MS to confirm compound integrity (>98% purity).
  • Orthogonal Assays : Cross-check cytotoxicity with apoptosis (Annexin V) and ROS generation assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
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Reactant of Route 2
5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.